![molecular formula C15H17N3O5S2 B11016123 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11016123.png)
2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide
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Overview
Description
2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a nitrophenyl group
Preparation Methods
The synthesis of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity and modulation of protein function .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. For example:
4-nitrophenylsulfonyltryptophan: This compound also contains a nitrophenylsulfonyl group and has similar biological activities.
4,5-dimethyl-2-nitrophenyl isocyanate: This compound shares the nitrophenyl group but differs in its isocyanate functionality.
The uniqueness of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O5S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H17N3O5S2/c1-4-15(2,3)13(19)17-14-16-9-12(24-14)25(22,23)11-7-5-10(6-8-11)18(20)21/h5-9H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
AEUUKDVUXURQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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